Cas no 921926-03-6 (2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2,5-dimethoxyphenyl)acetamide)

2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2,5-dimethoxyphenyl)acetamide is a specialized organic compound with notable properties. It exhibits high purity, excellent solubility, and a robust structural stability, making it suitable for various applications in organic synthesis and pharmaceutical research. This compound is particularly valuable for its unique substitution pattern, which enhances its reactivity and selectivity in chemical reactions.
2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2,5-dimethoxyphenyl)acetamide structure
921926-03-6 structure
Product name:2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2,5-dimethoxyphenyl)acetamide
CAS No:921926-03-6
MF:C19H18ClN3O5S2
MW:467.94632101059
CID:6411068
PubChem ID:16802183

2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2,5-dimethoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2,5-dimethoxyphenyl)acetamide
    • 2-[2-(4-CHLOROBENZENESULFONAMIDO)-1,3-THIAZOL-4-YL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
    • 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide
    • 921926-03-6
    • AKOS024639199
    • 2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide
    • F2322-0262
    • AKOS005575196
    • 4-Thiazoleacetamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-N-(2,5-dimethoxyphenyl)-
    • Inchi: 1S/C19H18ClN3O5S2/c1-27-14-5-8-17(28-2)16(10-14)22-18(24)9-13-11-29-19(21-13)23-30(25,26)15-6-3-12(20)4-7-15/h3-8,10-11H,9H2,1-2H3,(H,21,23)(H,22,24)
    • InChI Key: ASVOIIHOIIVYJH-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(NC2=CC(OC)=CC=C2OC)=O)N=C1NS(C1=CC=C(Cl)C=C1)(=O)=O

Computed Properties

  • Exact Mass: 467.0376407g/mol
  • Monoisotopic Mass: 467.0376407g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 670
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 143Ų
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.485±0.06 g/cm3(Predicted)
  • pka: 6.02±0.10(Predicted)

2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2,5-dimethoxyphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2322-0262-3mg
2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide
921926-03-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2322-0262-20μmol
2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide
921926-03-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2322-0262-5mg
2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide
921926-03-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2322-0262-20mg
2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide
921926-03-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2322-0262-2μmol
2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide
921926-03-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2322-0262-15mg
2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide
921926-03-6 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2322-0262-25mg
2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide
921926-03-6 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2322-0262-2mg
2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide
921926-03-6 90%+
2mg
$59.0 2023-05-16
A2B Chem LLC
BA74829-1mg
2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide
921926-03-6
1mg
$245.00 2024-05-20
Life Chemicals
F2322-0262-10μmol
2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide
921926-03-6 90%+
10μl
$69.0 2023-05-16

2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2,5-dimethoxyphenyl)acetamide Related Literature

Additional information on 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2,5-dimethoxyphenyl)acetamide

Professional Introduction to Compound with CAS No. 921926-03-6 and Product Name: 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2,5-dimethoxyphenyl)acetamide

The compound identified by the CAS number 921926-03-6 and the product name 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2,5-dimethoxyphenyl)acetamide represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential pharmacological activities. The structural framework of this molecule incorporates several key functional groups that contribute to its unique chemical and biological properties.

At the core of this compound's structure is a thiazole core, which is a heterocyclic aromatic ring system consisting of sulfur, nitrogen, and carbon atoms. Thiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a 4-chlorobenzenesulfonamido moiety further enhances the compound's pharmacological profile by introducing a polar and charged group that can interact with biological targets. This group is particularly interesting because it can modulate enzyme activity and receptor binding through electrostatic interactions.

The N-(2,5-dimethoxyphenyl)acetamide moiety adds another layer of complexity to the molecule. This group not only contributes to the overall solubility and bioavailability of the compound but also has been shown to influence its metabolic stability. The dimethoxyphenyl ring is known to exhibit antioxidant properties, which could be beneficial in therapeutic applications where oxidative stress is a contributing factor. Additionally, the acetamide functionality can serve as a hinge-binding motif in protein-ligand interactions, making this compound a promising candidate for drug development.

Recent research in medicinal chemistry has highlighted the importance of structure-activity relationships (SAR) in designing novel therapeutic agents. The compound in question has been synthesized and characterized as part of an ongoing effort to develop new molecules with enhanced efficacy and reduced toxicity. Preliminary studies have shown that this compound exhibits promising activity against several targets relevant to human diseases. For instance, it has demonstrated inhibitory effects on enzymes involved in inflammation pathways, suggesting potential applications in treating chronic inflammatory conditions.

Moreover, the thiazole core has been extensively studied for its anticancer properties. Various thiazole derivatives have shown ability to induce apoptosis in cancer cells by interfering with critical signaling pathways. The specific arrangement of functional groups in this compound may enhance its ability to interact with cancer-specific targets, leading to more selective therapy. This aligns with current trends in oncology research, where there is a growing emphasis on developing targeted therapies that minimize side effects while maximizing therapeutic benefit.

The 4-chlorobenzenesulfonamido group plays a crucial role in modulating the pharmacokinetic properties of the compound. Sulfonamides are known for their ability to form stable hydrogen bonds with biological targets, which can improve binding affinity. Additionally, the chlorine atom at the para position relative to the sulfonamide group can enhance metabolic stability by preventing rapid degradation. These features make this compound an attractive candidate for further development into a lead molecule for drug discovery.

In terms of synthetic chemistry, the preparation of this compound involves multi-step organic synthesis protocols that showcase modern techniques in medicinal chemistry. The synthesis begins with the functionalization of the thiazole ring followed by the introduction of the sulfonamido and acetamide moieties. Advanced methodologies such as palladium-catalyzed cross-coupling reactions have been employed to construct key structural elements efficiently. These synthetic strategies not only highlight the versatility of current chemical tools but also demonstrate how they can be applied to create complex molecules with desired biological properties.

From a computational chemistry perspective, molecular modeling studies have been conducted to understand how this compound interacts with potential biological targets. These studies have provided insights into key binding interactions that contribute to its pharmacological activity. For instance, docking simulations have revealed that the thiazole core and 4-chlorobenzenesulfonamido group form critical hydrogen bonds with residues on target proteins, while the N-(2,5-dimethoxyphenyl)acetamide moiety interacts through hydrophobic pockets. Such detailed understanding is crucial for optimizing lead compounds into viable drug candidates.

The potential applications of this compound extend beyond traditional therapeutic areas. Given its structural features and observed biological activities, it may also find utility in agrochemicals or as an intermediate in synthesizing other bioactive molecules. The versatility of sulfonamide-containing compounds makes them valuable scaffolds for drug discovery across multiple disciplines. As research continues to uncover new biological functions and mechanisms, compounds like this one will likely play an increasingly important role in addressing unmet medical needs.

In conclusion,2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2,5-dimethoxyphenyl)acetamide represents a promising candidate for further development in medicinal chemistry. Its unique structural features and demonstrated biological activities make it an attractive molecule for exploring new therapeutic strategies. Ongoing research efforts are focused on optimizing its pharmacological profile through structure-based design principles and advanced synthetic methodologies. As our understanding of disease mechanisms continues to evolve, compounds like this one will be instrumental in developing innovative treatments for human diseases.

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